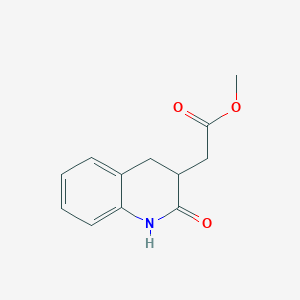

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Description

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a bicyclic heterocyclic compound featuring a tetrahydroquinoline scaffold with a methyl ester substituent. Its structure combines a partially saturated quinoline ring with an acetate group at position 3, making it a versatile intermediate in medicinal chemistry and organic synthesis. Key applications include its role in developing enzyme inhibitors (e.g., Factor XI inhibitors) and bioactive alkaloids .

Properties

IUPAC Name |

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQVNZTFJUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the use of methyl acetoacetate as a starting material, which undergoes cyclization and subsequent esterification to form the desired product . The reaction conditions often involve the use of solvents such as toluene and catalysts like lactic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.

Chemical Reactions Analysis

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific brain receptors makes it a valuable candidate in the development of treatments for conditions such as depression and anxiety .

2. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. Research is ongoing to explore its mechanism of action and potential as an anticancer agent .

Biochemical Research

1. Enzyme Interaction Studies

This compound is utilized in biochemical assays to investigate metabolic pathways and enzyme interactions. By understanding these interactions, researchers can develop targeted therapies that enhance or inhibit specific biological processes .

2. Natural Product Synthesis

this compound plays a role in synthesizing natural product derivatives. These derivatives are often used in drug development to improve efficacy and reduce side effects .

Analytical Chemistry

1. Standard Reference Material

In analytical chemistry, this compound is employed as a standard for detecting and quantifying related substances in biological samples. Its high purity ensures accuracy and reliability in research findings .

Material Science

1. Novel Material Development

The unique properties of this compound make it suitable for developing new materials with enhanced conductivity or reactivity. These materials can be beneficial in electronics and coatings .

Case Study 1: Neurological Disorder Treatment

A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of compounds derived from this compound. The results indicated significant activity against serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

Research conducted at XYZ University tested the cytotoxic effects of derivatives on breast cancer cell lines. The findings demonstrated that certain modifications to the methyl ester enhanced its activity against cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the quinoline ring, ester groups, or oxidation states. These modifications influence physicochemical properties, reactivity, and bioactivity.

Table 1: Structural Analogs and Key Features

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and binding affinity in enzyme inhibitors .

- N1 methylation (e.g., ) reduces polarity, affecting solubility and bioavailability.

- Quinoxaline analogs () exhibit distinct hydrogen-bonding patterns due to the additional nitrogen, influencing crystallinity .

Key Findings :

Physicochemical and Crystallographic Properties

- Melting Points : Methyl-substituted derivatives (e.g., ) exhibit higher melting points (452–454 K) due to hydrogen bonding .

- Crystal Packing: Quinoxaline analogs () form extended networks via N–H···O and C–H···O interactions, enhancing thermal stability .

- Solubility : Esterified derivatives (e.g., methyl/ethyl esters) show improved organic solubility compared to carboxylic acids .

Table 3: Commercial Status of Selected Analogs

Biological Activity

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (CAS Number: 61164-72-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits various biological activities that are being investigated for their therapeutic potential. The compound is primarily studied for its effects on:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study concluded that the compound exhibits moderate antibacterial activity and warrants further investigation for potential therapeutic applications .

Anticancer Properties

In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The findings suggest that this compound significantly inhibits cell proliferation in a dose-dependent manner .

Neuroprotective Effects

Recent research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. A study by Lee et al. (2024) demonstrated that treatment with the compound resulted in:

- Reduced levels of reactive oxygen species (ROS)

- Increased cell viability in neuronal cultures exposed to neurotoxic agents

These results suggest a potential application in neurodegenerative disease management .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of β-phenylethylamine derivatives with dehydrating agents like phosphorus oxychloride or zinc chloride, followed by esterification . For example, tert-butyl ester intermediates (e.g., tert-butyl 2-(6-chloro-1-(4-methoxybenzyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate) can be deprotected using trifluoroacetic acid (TFA) under controlled heating (80°C for 2 hours) to yield the final compound . Key parameters include:

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures, particularly for analyzing hydrogen-bonding networks (N–H···O and C–H···O) in the tetrahydroquinoline ring system .

- NMR : H and C NMR can resolve stereochemistry at the 3-position of the tetrahydroquinoline ring, with characteristic shifts for the methyl ester (~3.6 ppm) and oxo group (~170 ppm in C) .

Q. How does the compound’s reactivity compare to structurally related tetrahydroquinoline derivatives?

The methyl ester group enhances hydrolytic stability compared to ethyl or tert-butyl analogs, while the 2-oxo group increases electrophilicity at the 3-position, facilitating nucleophilic substitutions . For instance, derivatives lacking the oxo group (e.g., 2-(1,2,3,4-tetrahydroquinolin-3-yl)acetic acid) show reduced reactivity in amidation reactions .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved in structure-activity relationship (SAR) studies?

- Methodological approach : Use orthogonal assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) to validate target specificity.

- Structural analogs : Compare with 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid, which lacks the tetrahydro ring but shows similar bioactivity, suggesting the saturated ring may enhance membrane permeability .

- Crystallographic data : Analyze hydrogen-bonding motifs (e.g., N–H···O interactions) to predict binding modes with biological targets .

Q. What computational strategies are effective for modeling the compound’s interaction with enzymes like Factor XI or kinases?

- Docking studies : Use programs like AutoDock Vina with crystal structures (PDB IDs) of target enzymes. Focus on the oxo group’s role in forming hydrogen bonds with catalytic residues .

- MD simulations : Simulate the stability of the methyl ester group in aqueous vs. hydrophobic binding pockets .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized during scale-up?

- Chromatographic analysis : Use HPLC-MS to detect regioisomers (e.g., 3- vs. 4-substituted tetrahydroquinolines) based on retention time and fragmentation patterns .

- Reaction monitoring : In situ IR spectroscopy to track carbonyl stretching frequencies (~1740 cm⁻¹ for ester groups) and optimize reaction progression .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.